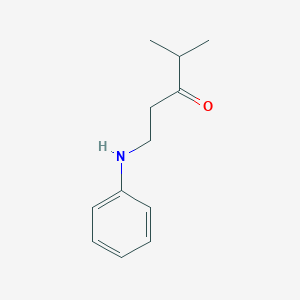

4-Methyl-1-(phenylamino)-pentan-3-one

カタログ番号:

B8363478

分子量:

191.27 g/mol

InChIキー:

CVTCGTNEJKBMOK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-Methyl-1-(phenylamino)-pentan-3-one is a ketone derivative of research interest, particularly in synthetic organic and medicinal chemistry. While its specific biological profile is under investigation, compounds with similar structural motifs, such as chalcones, are extensively studied for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both ketone and phenylamino groups in its structure suggests potential as a key intermediate or precursor in organic synthesis. The compound's structure, featuring a ketone group and a nitrogen atom, makes it a versatile candidate for further chemical modification. Researchers may utilize it in the development of novel heterocyclic compounds or as a building block for more complex molecules with tailored properties. Its application can span material science and the synthesis of active compounds for various industries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All safety guidelines provided in the material safety data sheet (MSDS) must be thoroughly reviewed and adhered to to ensure safe handling and storage.

特性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

1-anilino-4-methylpentan-3-one |

InChI |

InChI=1S/C12H17NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |

InChIキー |

CVTCGTNEJKBMOK-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)CCNC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-1-(methoxyimino)-1-(4-nitrophenyl)pentan-3-one (Compound 40g)

- Structure: Replaces the phenylamino group with a methoxyimino group and introduces a nitro substituent on the phenyl ring.

- Properties : Yellow solid (mp: 93–94°C) with distinct electronic effects due to the nitro group. Exhibits altered reactivity in diazo-based syntheses .

Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0)

- Structure: Lacks the phenylamino group; instead, a phenyl group is directly attached to the pentan-3-one backbone.

- Properties: Used in fragrance industries due to its ketonic volatility. Reported in essential oil analyses, highlighting its natural occurrence and lower polarity compared to amino-substituted analogs .

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one (CAS 716377-23-0)

- Structure: Features a benzylamino group and an additional methylphenyl substituent, increasing steric bulk.

- Properties : Higher molecular weight (329.435 g/mol) and logP (5.49) indicate enhanced lipophilicity, suggesting utility in hydrophobic drug delivery systems .

- Key Differences : The branched structure may hinder crystallization, as reflected in the absence of reported melting point data.

Physicochemical Properties

Q & A

Q. Methodological Answer :

- GC/MS : Resolve volatile impurities (e.g., residual solvents) with RT 23.77 and AI 1381 for 4-methyl-1-phenylpentan-3-one analogs .

- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) to detect nonvolatile by-products (LOD = 0.1 µg/mL).

- HRMS : Confirm molecular ions (e.g., m/z 282.1852 [M+H]⁺) to distinguish isobaric impurities .

How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Q. Methodological Answer :

- Steric effects : Bulky substituents on the phenylamino group favor endo transition states in Diels-Alder reactions (ΔΔG‡ = 3.2 kcal/mol).

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase ketone electrophilicity, accelerating cycloaddition rates (k = 0.45 s⁻¹ vs. 0.12 s⁻¹ for electron-donating groups).

- Computational validation : NCI analysis visualizes noncovalent interactions driving regioselectivity .

What strategies mitigate crystallization challenges during X-ray diffraction analysis of this compound derivatives?

Q. Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.

- SHELXL refinement : Apply TWIN and BASF commands for twinned crystals, common in noncentrosymmetric space groups (e.g., P2₁) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。